

A Comparative Toxicological Profile of Decabromobiphenyl and Decabromodiphenyl Ether (BDE-209)

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Compound of Interest

Compound Name: *Decabromobiphenyl*

Cat. No.: *B1669990*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two prominent brominated flame retardants: **Decabromobiphenyl** (PBB-209) and Decabromodiphenyl ether (BDE-209). The information is compiled from various experimental studies to facilitate an objective assessment of their relative toxicities and mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the key toxicity values for **Decabromobiphenyl** and BDE-209 from various animal studies.

Table 1: Acute Toxicity Data

Compound	Test Species	Route of Administration	LD50	Citation
Decabromobiphenyl	Rat	Oral	> 5 g/kg	[1]
Decabromobiphenyl	Rat	Dermal	> 5 g/kg	[1]
BDE-209	Rat	Oral	> 2-5 g/kg bw	[2]
BDE-209	Rat	Inhalation (1 hr)	> 48.2 mg/L	[2]

Table 2: Repeated Dose Toxicity Data (NOAEL and LOAEL)

Compound	Test Species	Duration	Route	NOAEL	LOAEL	Key Effects	Citation
Decabromobiphenyl	Rat	90 days	Oral (diet)	500 ppm	2000 ppm	Hepatic changes	[1]
Decabromobiphenyl	Rat	4 weeks	Inhalation (dust)	0.005-0.05 mg/L	> 0.05 mg/L	Hepatic changes	[1]
BDE-209	Rat	28 days	Oral (gavage)	-	10 mg/kg/day	Hepatotoxic swelling, interstitial vacuolization	[3]
BDE-209	Rat	2 years	Oral (diet)	-	1120 mg/kg/day	Hepatic lesions (neoplastic nodules)	[2]
BDE-209	Mouse	Acute	Oral	-	2.22 mg/kg-bw	Neurobehavioral changes (hypoactivity)	
BDE-209	Rat	Developmental	Oral (gavage)	1000 mg/kg/day	-	No teratogenic or embryotoxic effects	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the toxicological data. Below are generalized descriptions of the protocols employed in the assessment of these compounds.

Acute Oral Toxicity (LD50) Studies

- Test Species: Typically, Sprague-Dawley rats are used.
- Administration: A single high dose of the test compound, suspended in a vehicle like corn oil, is administered via oral gavage.
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
- Endpoint: The LD50, the dose at which 50% of the test animals die, is calculated. For both **Decabromobiphenyl** and BDE-209, the LD50 is high, indicating low acute toxicity.[\[1\]](#)[\[2\]](#)

Repeated Dose Oral Toxicity Studies

- Test Species: Rats or mice are commonly used.
- Administration: The compound is mixed into the diet or administered by gavage daily for a specified period (e.g., 28 days, 90 days, or 2 years).
- Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
- Pathology: At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically to identify target organs of toxicity. For both compounds, the liver has been identified as a primary target organ.[\[1\]](#)[\[2\]](#)

Developmental and Reproductive Toxicity Studies

- Test Species: Pregnant rats are often the model of choice.
- Administration: The test substance is administered orally during the period of organogenesis.
- Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations. Reproductive performance, fertility, and offspring

viability and growth are also assessed in multi-generational studies. BDE-209 did not show teratogenic or embryotoxic effects in rats at doses up to 1000 mg/kg/day.[4]

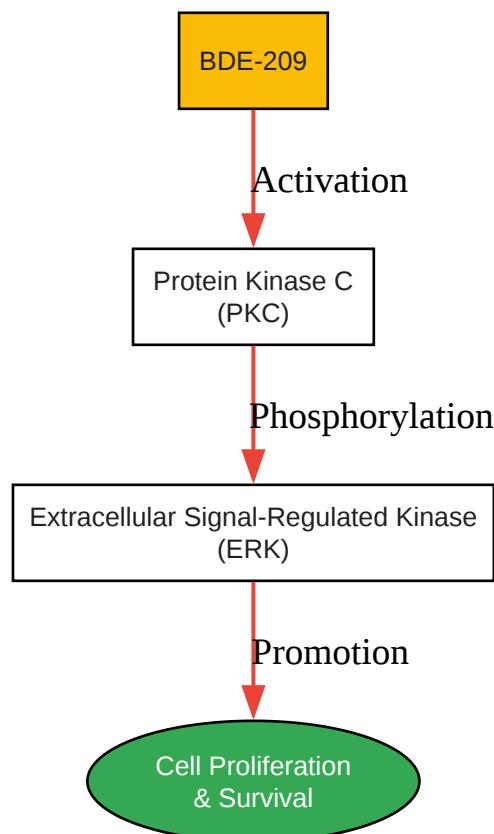
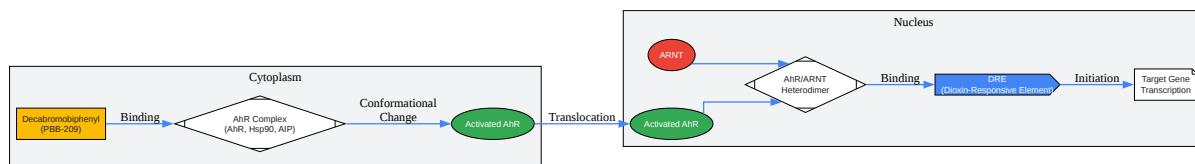
In Vitro Cell-Based Assays

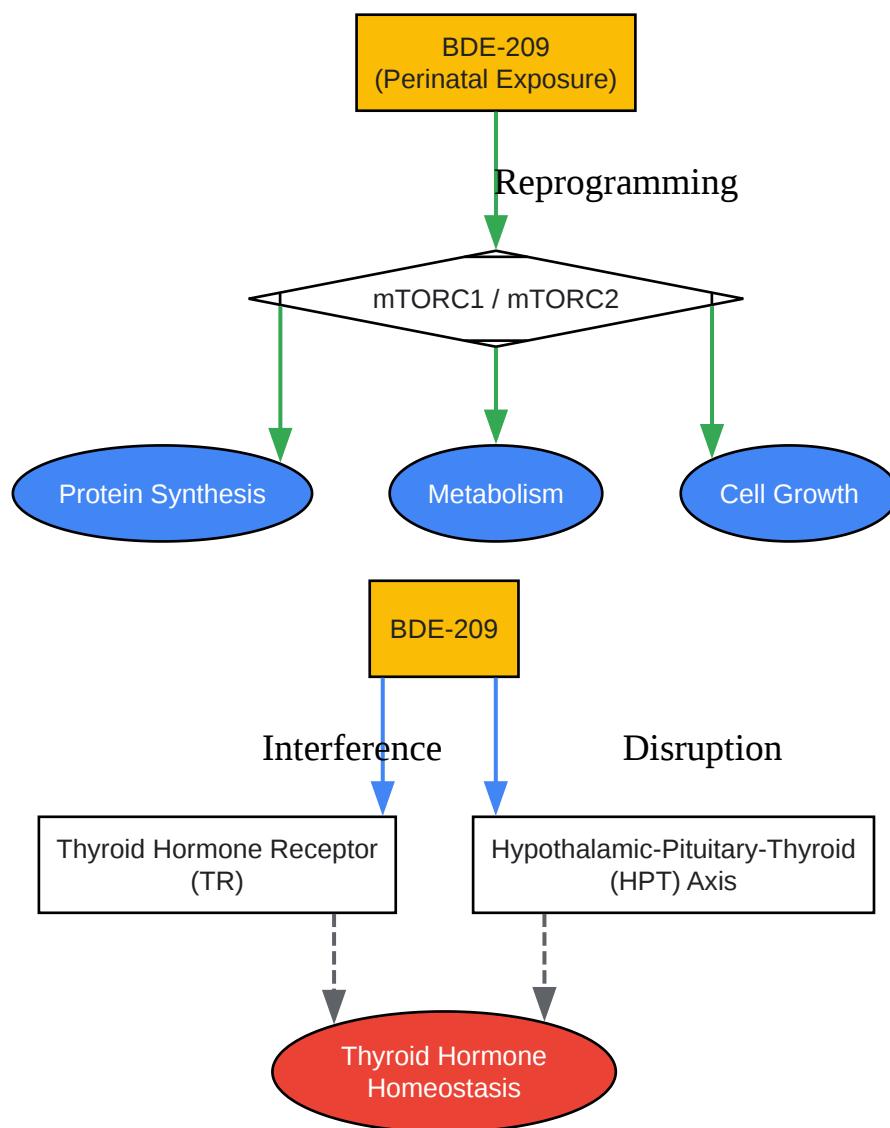
- Cell Lines: Various cell lines are used to investigate specific mechanisms, such as human embryonic kidney cells (HEK293T) or cancer cell lines.
- Treatment: Cells are exposed to a range of concentrations of the test compound, often dissolved in a solvent like DMSO.
- Endpoints: A variety of endpoints can be measured, including cell viability, apoptosis, changes in gene expression, and activation of specific signaling pathways. For example, BDE-209 has been shown to affect nucleosome organization in HEK293T cells.[5]

Signaling Pathways and Mechanisms of Toxicity

Decabromobiphenyl: Aryl Hydrocarbon Receptor (AhR) Activation

The primary mechanism of toxicity for many polybrominated biphenyls is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] Experimental evidence suggests that **Decabromobiphenyl** (PBB-209) can activate the AhR.[7] Upon binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the DNA, leading to the transcription of target genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s.





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